molecular formula C14H10ClFN4O B11478341 N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide

N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11478341
M. Wt: 304.70 g/mol
InChI Key: TVSPEQGYGAOTIK-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antimicrobial properties . The presence of the imidazo[1,2-a]pyridine scaffold in this compound makes it a valuable target for medicinal chemistry research.

Chemical Reactions Analysis

N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s interaction with these targets leads to the disruption of cancer cell proliferation and survival.

Comparison with Similar Compounds

N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The unique combination of the amino, chloro, and fluoro groups in this compound contributes to its distinct biological properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10ClFN4O

Molecular Weight

304.70 g/mol

IUPAC Name

N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H10ClFN4O/c15-8-1-6-11-19-12(13(16)20(11)7-8)14(21)18-10-4-2-9(17)3-5-10/h1-7H,17H2,(H,18,21)

InChI Key

TVSPEQGYGAOTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(N3C=C(C=CC3=N2)Cl)F

Origin of Product

United States

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